4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide is a complex organic compound that features a thiazolidinone core, a thiophene ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide typically involves the condensation of a thiazolidinone derivative with a thiophene aldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent due to its thiazolidinone core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide involves its interaction with various molecular targets. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The thiophene and pyridine rings enhance the compound’s ability to interact with biological membranes and proteins, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[4-oxo-5-(thiophen-2-ylmethylidene)-2-thiazolyl]-1-piperazinyl]propanenitrile
- N-[(2Z,5Z)-3-Ethyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide
Uniqueness
Compared to similar compounds, 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide stands out due to its unique combination of a thiazolidinone core, thiophene ring, and pyridine moiety. This combination enhances its potential biological activity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C17H15N3O2S3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C17H15N3O2S3/c21-15(19-12-4-1-7-18-11-12)6-2-8-20-16(22)14(25-17(20)23)10-13-5-3-9-24-13/h1,3-5,7,9-11H,2,6,8H2,(H,19,21)/b14-10- |
InChI Key |
PNCUEXXAJVGZDW-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.